(Z)-5-bromo-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide
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Overview
Description
(Z)-5-bromo-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is a synthetic organic compound characterized by its complex molecular structure, which includes a bromine atom, a fluorine atom, and a benzo[d]thiazole moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-bromo-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzo[d]thiazole Core: Starting with a suitable precursor, such as 2-aminothiophenol, the benzo[d]thiazole core is synthesized through cyclization reactions.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Ethoxyethyl Substitution: The ethoxyethyl group is introduced via nucleophilic substitution reactions, often using ethyl bromoacetate as the alkylating agent.
Bromination: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group through condensation reactions with appropriate amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent quality control measures to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine under conditions using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, and other nucleophilic species for substitution reactions.
Major Products
Oxidation Products: Sulfoxides or sulfones depending on the extent of oxidation.
Reduction Products: Amines derived from the reduction of the carboxamide group.
Substitution Products: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-5-bromo-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
The compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, research focuses on its potential therapeutic effects. Studies may explore its efficacy in treating various diseases, its pharmacokinetics, and its safety profile.
Industry
In the industrial sector, the compound’s properties are leveraged in the development of advanced materials, such as organic semiconductors and photovoltaic cells
Mechanism of Action
The mechanism of action of (Z)-5-bromo-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
(Z)-5-bromo-N-(3-(2-methoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide: Similar structure with a methoxyethyl group instead of an ethoxyethyl group.
(Z)-5-chloro-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide: Similar structure with a chlorine atom instead of a bromine atom.
Uniqueness
The uniqueness of (Z)-5-bromo-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromine and fluorine atoms, along with the ethoxyethyl group, enhances its reactivity and potential for diverse applications compared to its analogs.
Properties
IUPAC Name |
5-bromo-N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrFN2O2S2/c1-2-22-8-7-20-11-4-3-10(18)9-13(11)24-16(20)19-15(21)12-5-6-14(17)23-12/h3-6,9H,2,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZHILPKCOUXNCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrFN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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